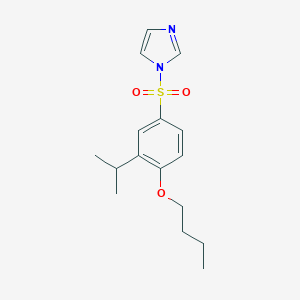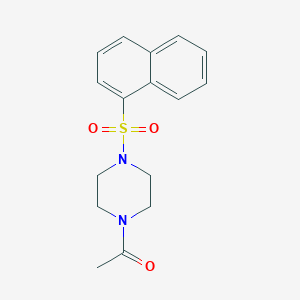
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PSA, is a chemical compound that has gained considerable attention in the field of scientific research due to its various potential applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. In
作用机制
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide acts as a chromogenic substrate in ELISA, where it is oxidized by hydrogen peroxide in the presence of an enzyme to form a blue-colored product. The intensity of the color is directly proportional to the amount of enzyme activity in the sample. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it has been reported to cause mild irritation and inflammation in the skin and eyes when in contact with these tissues.
实验室实验的优点和局限性
One of the major advantages of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its ability to detect small amounts of antigens or antibodies in a sample, making it a valuable tool in scientific research. Additionally, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is stable and easy to use, making it a popular choice for ELISA assays. However, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has some limitations, including its inability to detect certain antigens or antibodies and its susceptibility to interference from other substances in the sample.
未来方向
There are several future directions for the use of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of new ELISA assays using 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide as a chromogenic substrate. Another direction is the investigation of the mechanism of action of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide and its potential use in the development of new drugs. Additionally, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide could be used in the development of new diagnostic tools for the detection of diseases.
Conclusion:
In conclusion, 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, or 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, is a valuable tool in scientific research due to its various potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has proven to be a reliable and stable chromogenic substrate in ELISA assays, and its potential applications in the development of new drugs and diagnostic tools make it a promising compound for future research.
合成方法
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 6-methyl-2-pyridinamine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 6-methyl-2-pyridine-N-oxide in the presence of a base. Both methods result in the formation of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, which can be purified using various techniques such as column chromatography.
科学研究应用
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is in the field of enzyme-linked immunosorbent assay (ELISA). 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is used as a chromogenic substrate in ELISA to detect the presence of antibodies or antigens in a sample. 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has also been used in various studies to investigate the mechanism of action of certain enzymes and to develop new drugs.
属性
产品名称 |
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C15H18N2O2S |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2,4,5-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-12(3)14(9-11(10)2)20(18,19)17-15-7-5-6-13(4)16-15/h5-9H,1-4H3,(H,16,17) |
InChI 键 |
ZJTKDNGFXPLILH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
规范 SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)




![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)



